![molecular formula C24H27N3O4S2 B2868551 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923407-15-2](/img/structure/B2868551.png)
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
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Description
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
One area of research involves the synthesis of novel heterocyclic compounds for potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds with anti-inflammatory and analgesic activities, highlighting the importance of chemical synthesis in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such research underscores the ongoing efforts to develop new medications with improved efficacy and safety profiles.
Molecular Interaction Studies
Molecular interaction studies form another significant research application. Shim et al. (2002) explored the molecular interactions of a cannabinoid receptor antagonist, providing insights into receptor-ligand interactions and the development of receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). This research is crucial for understanding how drugs exert their effects at the molecular level, leading to the design of targeted therapies with fewer side effects.
Development of Imaging Tracers
The development of medical imaging tracers is another area where complex organic compounds are used. Tobiishi et al. (2007) worked on synthesizing analogs to develop tracers for positron emission tomography (PET) ligands, which are essential for diagnosing and monitoring various diseases (Tobiishi, Sasada, Nojiri, Yamamoto, Mukai, Ishiwata, & Maeda, 2007). The development of such tracers is vital for advancing diagnostic imaging techniques, allowing for more precise disease detection and treatment monitoring.
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-16-4-5-19(14-17(16)2)22-15-32-24(25-22)26-23(28)18-10-12-27(13-11-18)33(29,30)21-8-6-20(31-3)7-9-21/h4-9,14-15,18H,10-13H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXSLFBDZCVWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.